9-(2-Aminobutyl)purin-6-amine;trihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Studies of Analog Compounds : Studies on compounds like N-Methoxy-9-methyl-9H-purin-6-amines, which share structural similarities with 9-(2-Aminobutyl)purin-6-amine trihydrochloride, focus on the synthesis and analysis of various tautomers. Such research enhances understanding of purine derivatives' chemical properties and potential applications (Roggen & Gundersen, 2008).
Advanced Synthesis Techniques : Another study explored using phosphorus pentoxide and arylamines in synthesizing 9-aryl-9H-purin-6-amines, indicating advanced methodologies in creating complex purine derivatives (El-bayouki, Nielsen, & Pedersen, 1985).
Biological and Medicinal Research
Antibacterial Properties : Research into similar purine compounds, like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, has demonstrated potential antibacterial properties. This suggests that similar compounds, including 9-(2-Aminobutyl)purin-6-amine trihydrochloride, may have medicinal applications (Govori, 2017).
Acyclic Nucleotide Analogs Synthesis : Studies have focused on creating acyclic nucleotide analogues derived from N-substituted purines. Such research may be relevant to 9-(2-Aminobutyl)purin-6-amine trihydrochloride in understanding its role in nucleotide synthesis (Hocek, Masojídková, & Holý, 1997).
Chemical Analysis and Reactivity
Tautomerism and Alkylation Studies : The study of tautomeric ratios and N-alkylation in purine derivatives offers insight into the chemical behavior and potential reactivity of 9-(2-Aminobutyl)purin-6-amine trihydrochloride (Roggen et al., 2011).
Efficient Synthesis Methods : Research into efficient synthesis of purin-8-ones and their derivatives, such as 9-substituted 6-chloropurin-8-ones, can provide methodologies applicable to the synthesis of 9-(2-Aminobutyl)purin-6-amine trihydrochloride (Zhong & Li‐Ping Sun, 2010).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular signaling pathways.
Biochemical Pathways
, it can be inferred that the compound may have an impact on these pathways.
Pharmacokinetics
. These properties would have a significant impact on the bioavailability of the compound.
properties
IUPAC Name |
9-(2-aminobutyl)purin-6-amine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.3ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;;;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTUXHXEQFMREX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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